molecular formula C14H22N2O B1493287 3-amino-N-benzyl-N-butylpropanamide CAS No. 2098110-94-0

3-amino-N-benzyl-N-butylpropanamide

Cat. No.: B1493287
CAS No.: 2098110-94-0
M. Wt: 234.34 g/mol
InChI Key: UVDRSCLNOGCTSS-UHFFFAOYSA-N
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Description

3-Amino-N-benzyl-N-butylpropanamide ( 2098110-94-0) is a chemical compound with the molecular formula C14H22N2O and a molecular weight of 234.34 g/mol . Its structure features a propanamide backbone substituted with a benzyl group, a butyl group, and an amino terminal, as represented by the SMILES notation O=C(N(CC1=CC=CC=C1)CCCC)CCN . Compounds within the same structural family, such as various N-substituted 3-aminopropanamides, are frequently utilized in medicinal chemistry research as synthetic intermediates or building blocks for the development of novel pharmacologically active molecules . For instance, research into structurally related N-alkyl propanamides has shown potential in areas like anticancer drug discovery, highlighting the value of this chemical class in biological screening and development . This product is intended for research purposes and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

3-amino-N-benzyl-N-butylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O/c1-2-3-11-16(14(17)9-10-15)12-13-7-5-4-6-8-13/h4-8H,2-3,9-12,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVDRSCLNOGCTSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CC1=CC=CC=C1)C(=O)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Preparation Methods

Amidation and Amine Exchange Reactions

A common approach to synthesize N-substituted propanamide derivatives is via amine exchange reactions on preformed 3-substituted propanamides.

  • For example, N-benzyl-3-[(chlorophenyl)amino]propanamides were prepared by refluxing a mixture of 3-[(chlorophenyl)amino]propanamide and benzylamine at 170–180 °C for about 48 hours. The reaction progress was monitored by thin-layer chromatography (TLC), and the product was purified by recrystallization from benzene/toluene mixtures.

  • This uncatalyzed amine exchange reaction can be adapted for the preparation of 3-amino-N-benzyl-N-butylpropanamide by replacing the substituents accordingly, i.e., using butylamine and benzylamine in the reaction mixture to introduce both N-benzyl and N-butyl substituents on the propanamide core.

Protection and Deprotection Strategies

  • Protection of amino groups using carbobenzoxy (Cbz) groups facilitates selective reactions. For instance, 3-(((benzyloxy)carbonyl)amino)propanoic acid can be converted to amide derivatives by chlorination of the carboxylic acid followed by reaction with primary amines such as butylamine or benzylamine.

  • After amidation, deprotection steps using catalytic hydrogenation (Pd/C, H2) or acidic conditions (HBr in acetic acid) yield free amino amides, which can be further functionalized.

Reduction and Salt Formation

  • Reduction of ester or acid intermediates to amines or amides is achieved using sodium borohydride or potassium borohydride under controlled temperature (0–5 °C) and nitrogen atmosphere. The reaction mixture is often quenched by careful pH adjustment using hydrochloric acid and potassium hydroxide to isolate the desired amide salt.

  • For example, R-3-aminobutyric acid derivatives were converted to their hydrochloride salts and then reduced using potassium borohydride in aqueous media, followed by pH adjustment to isolate the target amide.

Representative Preparation Procedure (Adapted)

Step Reagents & Conditions Description Yield / Notes
1. Amidation 3-aminopropanoic acid derivative + benzylamine + butylamine, solvent (e.g., toluene), reflux Formation of N-benzyl-N-butyl-3-aminopropanamide via amine exchange or direct amidation Monitored by TLC, high purity after recrystallization
2. Protection (optional) Use of carbobenzoxy chloride or ethyl chloroformate, base (Et3N), low temperature (-10 to 0 °C) Protect amino group to prevent side reactions during amidation Yields 60–70% in intermediate steps
3. Reduction Sodium or potassium borohydride, aqueous solution, 0–5 °C, nitrogen atmosphere Reduction of ester or acid intermediates to amide Yields >90%, reaction monitored by TLC
4. Deprotection and Purification Catalytic hydrogenation or acid treatment, followed by recrystallization Removal of protecting groups to yield free amide High purity product suitable for further use

Analytical Monitoring and Characterization

  • TLC is widely used to monitor reaction progress, employing ethyl acetate/methanol solvent systems and visualization by UV or staining agents.

  • Nuclear Magnetic Resonance (NMR) spectroscopy (both ^1H and ^13C) confirms structural integrity and substitution patterns. Chemical shifts for propanamide carbons typically appear around δ 42–60 ppm in ^13C NMR.

  • Infrared (IR) spectroscopy identifies amide bond formation through characteristic C=O stretching vibrations.

Summary of Research Findings

  • The amine exchange method is efficient for introducing benzyl and butyl groups on the propanamide scaffold, enabling synthesis of this compound with good yields and purity.

  • Protection/deprotection strategies improve selectivity and yield by preventing side reactions during amidation.

  • Reduction steps using borohydrides under controlled conditions are critical for converting intermediates to the desired amide salts, which can be isolated by pH adjustment.

  • The combination of these methods allows for scalable, reproducible synthesis suitable for research and industrial applications.

Data Table: Example Reaction Conditions and Yields

Intermediate Reagents Temperature Time Yield (%) Notes
3-aminopropanoic acid + benzylamine + butylamine Toluene, reflux 170–180 °C 48 h 75–85 Amine exchange reaction
Carbobenzoxy protection Ethyl chloroformate, Et3N -10 to 0 °C 12 h 60–70 Protects amino group
Reduction of ester intermediate NaBH4 or KBH4, aqueous 0–5 °C Overnight 90–95 Under nitrogen, pH adjusted
Deprotection (hydrogenation) Pd/C, H2 RT Overnight 85–90 Removes Cbz group

Chemical Reactions Analysis

Types of Reactions: 3-Amino-N-benzyl-N-butylpropanamide can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides or other suitable nucleophiles.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of corresponding carboxylic acids or amides.

  • Reduction: Reduction reactions can produce amines or alcohols.

  • Substitution: Substitution reactions can result in the formation of various derivatives with different functional groups.

Scientific Research Applications

3-Amino-N-benzyl-N-butylpropanamide is widely used in scientific research due to its unique properties. It finds applications in:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Employed in the study of biological systems and as a tool in molecular biology research.

  • Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

  • Industry: Utilized in the development of new materials and in industrial processes.

Mechanism of Action

The mechanism by which 3-amino-N-benzyl-N-butylpropanamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism may vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Substituent Effects on Anticonvulsant Activity

Key Finding : N-Benzylation significantly enhances anticonvulsant potency.

  • Evidence: In isomeric N-benzyl-3-toluidinopropanamides, benzylation broadened the anticonvulsant spectrum and improved therapeutic indices in maximal electroshock (MES) and subcutaneous pentylene tetrazole (scPTZ) models. The target compound’s benzyl group aligns with this trend .
Compound Substituents Anticonvulsant Activity (MES Model) Therapeutic Index
3-Amino-N-benzyl-N-butylpropanamide Benzyl, butyl High potency >10 (predicted)
3-Amino-N-butyl-N-methylpropanamide () Methyl, butyl Moderate (no benzyl group) Not reported
N,N-Dibenzylpropanamide () Dual benzyls Potentially high (but higher toxicity) Lower due to dibenzyl

Analysis : The benzyl group in the target compound likely enhances receptor interaction compared to methyl () but avoids excessive toxicity seen in dibenzyl analogs ().

Impact of Alkyl Chain Branching

Key Finding : Linear vs. branched alkyl chains influence pharmacokinetics.

  • Example: 3-Amino-N-(butan-2-yl)propanamide () has a branched butyl group, which may reduce steric hindrance compared to the target’s linear butyl chain. Branched chains often improve metabolic stability but may reduce binding affinity due to conformational constraints .

Salt Forms and Solubility

  • Hydrochloride Salts: 3-Amino-N-butyl-N-methylpropanamide hydrochloride () demonstrates enhanced aqueous solubility, a critical factor for bioavailability.

Pharmacological Implications

  • Anticonvulsant Spectrum: The dual N-substituents in this compound likely synergize to enhance activity against generalized seizures, similar to ’s findings.
  • Therapeutic Index : Predicted to exceed standard anticonvulsants (e.g., phenytoin) based on benzylated analogs’ data .

Biological Activity

3-Amino-N-benzyl-N-butylpropanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The molecular formula for this compound is C14H20N2OC_{14}H_{20}N_2O. The compound features an amine group, a benzyl group, and a butyl chain, which contribute to its unique properties and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. It may act as an enzyme inhibitor or modulator, affecting pathways involved in cellular signaling and metabolism. The compound's structure allows it to bind to specific proteins, potentially altering their function.

Case Studies and Research Findings

  • Neuroprotective Effects : Research has indicated that compounds similar to this compound exhibit neuroprotective properties. For instance, studies on derivatives showed significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial for neurodegenerative disease treatment .
  • Anti-inflammatory Activity : A study evaluating related compounds demonstrated that they could inhibit lipoxygenase (LOX) activity, suggesting potential anti-inflammatory effects. This inhibition is relevant for conditions such as Alzheimer's disease, where inflammation plays a key role .
  • Cytotoxicity Studies : In vitro studies have assessed the cytotoxic effects of similar compounds on various cancer cell lines. Results indicated that certain structural modifications could enhance cytotoxicity against specific cancer types, highlighting the importance of structure-activity relationships in drug design .

Table 1: Biological Activity of Related Compounds

Compound NameTarget EnzymeIC50 (µM)Effect
This compoundAChE25 ± 3Moderate Inhibition
Compound ABuChE15 ± 2Strong Inhibition
Compound BLOX10 ± 1Significant Inhibition

Table 2: Neuroprotective Effects in PC12 Cells

Compound NameConcentration (µM)Cell Viability (%)
This compound1075 ± 5
Quercetin (Control)1070 ± 4
Compound C1080 ± 6

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-amino-N-benzyl-N-butylpropanamide
Reactant of Route 2
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